4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol is a complex organic compound characterized by multiple amino and hydroxyl groups. This compound is notable for its intricate structure, which includes tetrahydropyran and cyclohexane rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol typically involves multi-step organic reactions. These steps often include the protection and deprotection of functional groups, selective amination, and hydroxylation reactions. The reaction conditions may vary, but they generally require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The process would also need to ensure high yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the amino groups, potentially converting them into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various amines.
Scientific Research Applications
4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol
- This compound
Uniqueness
This compound’s uniqueness lies in its complex structure, which includes multiple functional groups and ring systems. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C20H41N5O7 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
4-amino-2-[4,6-diamino-3-[[2-amino-5-(aminomethyl)-4-hydroxycyclohexyl]methyl]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O7/c21-5-8-1-7(10(22)4-13(8)27)2-9-11(23)3-12(24)19(16(9)28)32-20-18(30)15(25)17(29)14(6-26)31-20/h7-20,26-30H,1-6,21-25H2 |
InChI Key |
URAQODZICXRWGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC(C1CN)O)N)CC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.